molecular formula C39H38F2N4O3 B1684270 N-[4-[(5Z)-5-[2-(4-dimethylaminopiperidin-1-yl)-2-oxoethylidene]-4,4-difluoro2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide

N-[4-[(5Z)-5-[2-(4-dimethylaminopiperidin-1-yl)-2-oxoethylidene]-4,4-difluoro2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide

Cat. No.: B1684270
M. Wt: 648.7 g/mol
InChI Key: ICRPTZMWRJGNQI-CLIDGEQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YM 471 is a synthetic organic compound known for its role as a non-peptide arginine vasopressin receptor antagonist. It specifically targets vasopressin V1A and V2 receptors, making it a valuable tool in cardiovascular research and potential therapeutic applications .

Preparation Methods

The synthesis of YM 471 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

Chemical Reactions Analysis

YM 471 undergoes several types of chemical reactions, including:

Scientific Research Applications

YM 471 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the binding and activity of vasopressin receptors.

    Biology: Helps in understanding the physiological and pathophysiological roles of vasopressin in various biological systems.

    Medicine: Investigated for its potential therapeutic applications in treating cardiovascular diseases, such as hypertension.

    Industry: Utilized in the development of new drugs targeting vasopressin receptors.

Mechanism of Action

YM 471 exerts its effects by antagonizing vasopressin V1A and V2 receptors. It binds to these receptors with high affinity, inhibiting the binding of vasopressin and preventing its physiological effects. This results in the inhibition of vasopressin-induced increases in intracellular calcium levels and the prevention of vasopressin-induced growth responses in vascular smooth muscle cells .

Comparison with Similar Compounds

YM 471 is unique compared to other vasopressin receptor antagonists due to its high potency and selectivity for both V1A and V2 receptors. Similar compounds include:

YM 471 stands out due to its balanced antagonistic activity on both V1A and V2 receptors, making it a versatile tool in research and potential therapeutic applications.

Properties

Molecular Formula

C39H38F2N4O3

Molecular Weight

648.7 g/mol

IUPAC Name

N-[4-[(5Z)-5-[2-[4-(dimethylamino)piperidin-1-yl]-2-oxoethylidene]-4,4-difluoro-2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide

InChI

InChI=1S/C39H38F2N4O3/c1-43(2)30-20-23-44(24-21-30)36(46)26-34-33-14-8-9-15-35(33)45(25-22-39(34,40)41)38(48)28-16-18-29(19-17-28)42-37(47)32-13-7-6-12-31(32)27-10-4-3-5-11-27/h3-19,26,30H,20-25H2,1-2H3,(H,42,47)/b34-26-

InChI Key

ICRPTZMWRJGNQI-CLIDGEQKSA-N

SMILES

CN(C)C1CCN(CC1)C(=O)C=C2C3=CC=CC=C3N(CCC2(F)F)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6

Isomeric SMILES

CN(C)C1CCN(CC1)C(=O)/C=C\2/C3=CC=CC=C3N(CCC2(F)F)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)C=C2C3=CC=CC=C3N(CCC2(F)F)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(Z)-4'-(4,4-difluoro-5-(2-(4-dimethylaminopiperidino)-2-oxoethylidene)-2,3,4,5-tetrahydro-1H-1-benzoazepine-1-carbonyl)-2-phenylbenzanilide monohydrochloride
4'-(4,4-difluoro-5-(2-(4-dimethylaminopiperidino)-2-oxoethylidene)-2,3,4,5-tetrahydro-1H-1-benzoazepine-1-carbonyl)-2-phenylbenzanilide
YM 471
YM471

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[(5Z)-5-[2-(4-dimethylaminopiperidin-1-yl)-2-oxoethylidene]-4,4-difluoro2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-[(5Z)-5-[2-(4-dimethylaminopiperidin-1-yl)-2-oxoethylidene]-4,4-difluoro2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-[(5Z)-5-[2-(4-dimethylaminopiperidin-1-yl)-2-oxoethylidene]-4,4-difluoro2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[4-[(5Z)-5-[2-(4-dimethylaminopiperidin-1-yl)-2-oxoethylidene]-4,4-difluoro2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[4-[(5Z)-5-[2-(4-dimethylaminopiperidin-1-yl)-2-oxoethylidene]-4,4-difluoro2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[4-[(5Z)-5-[2-(4-dimethylaminopiperidin-1-yl)-2-oxoethylidene]-4,4-difluoro2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide

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